N-(苄氧羰基氧基)琥珀酰亚胺

描述

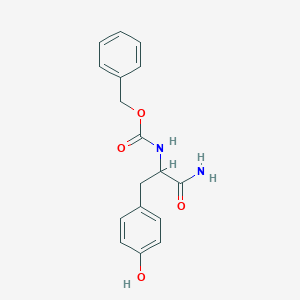

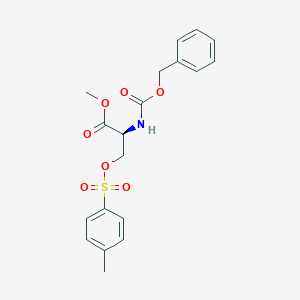

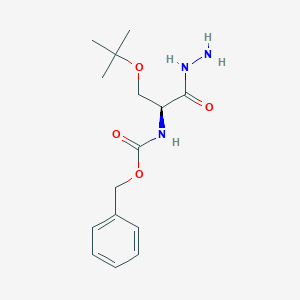

N-(Benzyloxycarbonyloxy)succinimide, also known as Benzyl N-succinimidyl carbonate or Z-OSu, is a common reagent used for the carboxybenzyl protection of amines . It has an empirical formula of C12H11NO5 and a molecular weight of 249.22 . This compound plays a key role in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .

Synthesis Analysis

N-(Benzyloxycarbonyloxy)succinimide can be synthesized using a one-pot two-phase method . This method involves adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, and then adding succinic anhydride in batches . The mixture is then dehydrated at high temperature and in vacuum under acid catalysis until no water is extracted . The resulting N-hydroxysuccinimide solution is then treated with alkali, adjusting the pH of the reaction solution, and controlling the temperature to be 0 60 ℃ . Benzyl chloroformate is then added dropwise, and an organic layer is separated out after dropwise adding . The product is then concentrated to be dry, and recrystallized to obtain the N-(benzyloxycarbonyloxy)succinimide finished product .

Molecular Structure Analysis

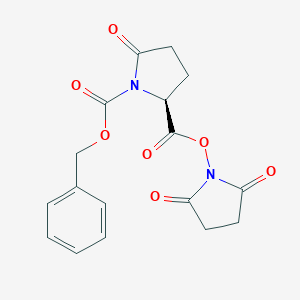

The molecular structure of N-(Benzyloxycarbonyloxy)succinimide consists of a succinimide ring attached to a benzyloxycarbonyl group . The succinimide ring is a five-membered ring with two carbonyl groups and one nitrogen atom . The benzyloxycarbonyl group is a carbamate ester derived from benzylic alcohol and carbamic acid .

Chemical Reactions Analysis

N-(Benzyloxycarbonyloxy)succinimide is primarily used as a reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .

Physical And Chemical Properties Analysis

N-(Benzyloxycarbonyloxy)succinimide is a fine crystalline powder that is white to off-white in color . It has a melting point of 80-82 °C (lit.) . It is hygroscopic, meaning it readily absorbs moisture from the environment .

科学研究应用

BCS 用于构建传感器,例如铒(III) PVC 膜传感器。该传感器使用 BCS 作为中性载体,对 Er3+ 离子表现出线性响应,可用于检测水样中的这些离子 (Zamani, 2011)。

结构与 BCS 相似的 N-(羟苯基)琥珀酰亚胺已被合成用于聚合物化学研究,特别是在与六亚甲基四胺的反应中 (Caulfield et al., 1998)。

BCS 衍生物已在有机金属化学中得到探索,例如在 N-羟基琥珀酰亚胺阴离子的脱氧反应中 (Beck et al., 1978)。

使用 N-(芳基硫基)琥珀酰亚胺对邻乙烯基苯胺进行酸介导的氧硫化作用,说明了 BCS 衍生物在合成有机化学中的化学反应性 (Chaitanya & Anbarasan, 2018)。

在毒理学中,已经研究了琥珀酰亚胺环修饰对某些化合物肾毒性的影响,提供了对这些分子的构效关系的见解 (Yang et al., 1985)。

BCS 及其衍生物已用于合成 N-酰基和 N-氨基甲酰基琥珀酰亚胺,促进了有机合成的进步 (Goodman et al., 2013)。

制备 N,O-、N,C- 和 N,N-桥连的倍半茂二烯琥珀酰亚胺用于创建纳米支架,展示了 BCS 在纳米技术和材料科学中的应用 (Warrener et al., 2003)。

在药物化学中,已经研究了通过乙烯基 Michael 加成对 N-芳基马来酰亚胺的轴向手性的远程控制,展示了 BCS 衍生物在立体选择性合成中的用途 (Di Iorio et al., 2014)。

对包括与 BCS 相关的各种琥珀酰亚胺衍生物的生物活性的比较研究,突出了它们在药理学和药物开发中的潜力 (Ahmad et al., 2020)。

已经研究了生物活性 N-(9-芴甲氧羰基氧基)琥珀酰亚胺在不同溶剂中的溶解度,为药物制剂提供了重要信息 (Wu et al., 2018)。

关于包括与 BCS 相关的在固相合成 N-芳基琥珀酰亚胺的研究,对化学合成过程的效率和可持续性有影响 (Rad‐Moghadam & Kheyrkhah, 2009)。

关于琥珀酰亚胺(如 BCS)的酮酯衍生物的抗胆碱酯酶和抗氧化潜力的研究,有助于理解它们在神经退行性疾病中潜在的治疗应用 (Sadiq et al., 2015)。

已经探索了 BCS 衍生物通过基于机制的抑制过程使白细胞弹性蛋白酶和 α-糜蛋白酶等酶失活的作用,展示了它们在开发新型治疗剂中的潜力 (Groutas et al., 1986)。

已经总结了包括 BCS 在内的琥珀酰亚胺衍生物的生物活性的研究进展,突出了它们多样的药理学应用 (Zhao et al., 2020)。

安全和危害

N-(Benzyloxycarbonyloxy)succinimide may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, remove the victim to fresh air and give artificial respiration if necessary .

作用机制

Target of Action

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily used as a reagent for the carboxybenzyl protection of amines . The primary targets of this compound are the amine groups present in various biochemical entities, particularly amino acids and peptides .

Mode of Action

Cbz-OSu interacts with its targets (amines) by introducing a carboxybenzyl (Cbz) protective group . This protective group shields the amine from unwanted reactions during peptide synthesis, allowing for more precise control over the process .

Biochemical Pathways

The introduction of the Cbz protective group by Cbz-OSu is a key step in the synthesis of various biochemical compounds . For instance, it is used in the synthesis of enantiomers of cyclic methionine analogs . It is also employed in the synthesis of aminoglycoside antibiotics .

Result of Action

The result of Cbz-OSu’s action is the successful protection of amine groups, which allows for the controlled synthesis of complex biochemical compounds . This enables the production of specific compounds with high precision, contributing to advancements in fields such as medicinal chemistry and drug development .

Action Environment

The efficacy and stability of Cbz-OSu can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a dark place under an inert atmosphere . The reaction it facilitates is typically carried out under controlled laboratory conditions to ensure optimal results .

生化分析

Biochemical Properties

N-(Benzyloxycarbonyloxy)succinimide is widely employed to protect amino acid residues in peptide synthesis . It interacts with enzymes, proteins, and other biomolecules, primarily serving as a reagent for the selective introduction of the Z-amino protection in amino acids and in aminoglycoside antibiotics .

Molecular Mechanism

At the molecular level, N-(Benzyloxycarbonyloxy)succinimide exerts its effects through its role in the carboxybenzyl protection of amines . This involves binding interactions with biomolecules, potentially leading to changes in gene expression.

属性

IUPAC Name |

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHDCCLFGOEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157020 | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13139-17-8 | |

| Record name | N-(Benzyloxycarbonyloxy)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl succinimido carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl succinimido carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-(Benzyloxycarbonyloxy)succinimide in organic synthesis?

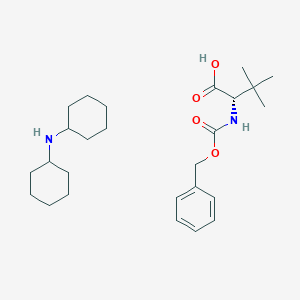

A: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily employed as a reagent for introducing the carboxybenzyl (Cbz) protecting group onto amines, particularly in peptide synthesis. [, , ] This protection is crucial for controlling reactivity and directing the formation of desired peptide bonds during synthesis.

Q2: How does the choice of solvent affect the synthesis of N-Carbobenzyloxy-L-alanine using N-(Benzyloxycarbonyloxy)succinimide?

A: Research indicates that employing a mixture of 1,4-dioxane and water as the solvent significantly enhances the yield of N-Carbobenzyloxy-L-alanine when using N-(Benzyloxycarbonyloxy)succinimide and L-alanine as starting materials. [] This highlights the importance of solvent selection in optimizing reaction conditions for desired products.

Q3: Can you provide an example of a specific synthetic procedure utilizing N-(Benzyloxycarbonyloxy)succinimide?

A: In the synthesis of (2S,4S)-4-hydroxyproline, N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is reacted with a derivative of (2S,4S)-4-hydroxyproline containing a free amine group. [] This reaction leads to the attachment of the Cbz protecting group to the nitrogen atom, forming a carbamate linkage. This protection step is essential for the subsequent synthetic steps to proceed with high selectivity and yield.

Q4: Are there alternative reagents to N-(Benzyloxycarbonyloxy)succinimide for introducing the Cbz protecting group?

A: While N-(Benzyloxycarbonyloxy)succinimide is widely used, other reagents like benzyl chloroformate can also introduce the Cbz group. [] The choice between these reagents often depends on the specific substrate and reaction conditions being employed. Factors such as reactivity, selectivity, and ease of purification can influence this decision.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)